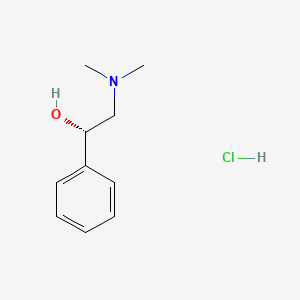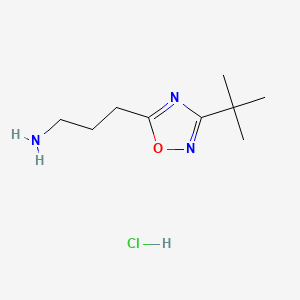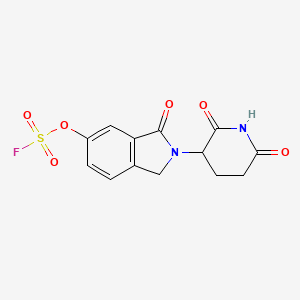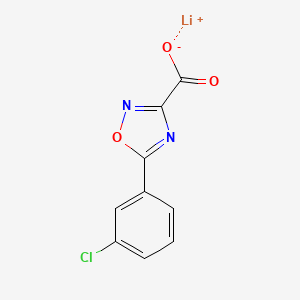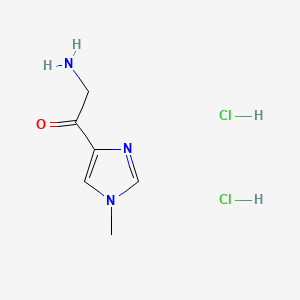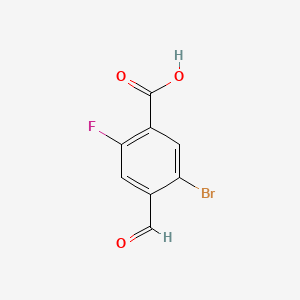
5-bromo-2-fluoro-4-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-fluoro-4-formylbenzoic acid: is an organic compound with the molecular formula C8H4BrFO3 and a molecular weight of 247.02 g/mol This compound is characterized by the presence of bromine, fluorine, and formyl functional groups attached to a benzoic acid core
作用機序
Target of Action
Similar compounds like 4-formylbenzoic acid are known to be important intermediates in the synthesis of terepthalic acid
Mode of Action
It’s known that formylbenzoic acids can participate in various chemical reactions, including esterification . The bromo and fluoro substituents on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Formylbenzoic acids are known to be involved in the synthesis of various biaryl intermediates . The impact of this compound on biochemical pathways would depend on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-fluoro-4-formylbenzoic acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s reactivity and stability . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-fluoro-4-formylbenzoic acid typically involves the bromination and fluorination of a benzoic acid derivative. One common method includes the following steps:
Bromination: Starting with 4-fluorobenzoic acid, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Major Products Formed:
Substitution: Formation of substituted benzoic acids.
Oxidation: Conversion to 5-bromo-2-fluoro-4-carboxybenzoic acid.
Reduction: Formation of 5-bromo-2-fluoro-4-hydroxybenzoic acid.
科学的研究の応用
Chemistry: 5-Bromo-2-fluoro-4-formylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoic acids on cellular processes. It may also be investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .
類似化合物との比較
- 5-Bromo-2-fluorobenzoic acid
- 5-Bromo-4-fluoro-2-nitrobenzaldehyde
- 2-Bromo-4-fluorobenzoic acid
Comparison: 5-Bromo-2-fluoro-4-formylbenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-2-fluoro-4-formylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAAVWDRGIGGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(3S,4S)-4-aminooxolan-3-yl]carbamate;hydrochloride](/img/structure/B6606756.png)
![5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepinedihydrochloride](/img/structure/B6606760.png)
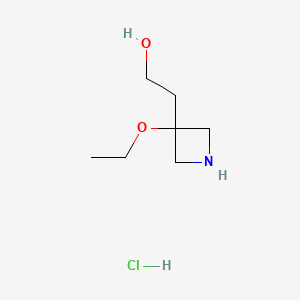
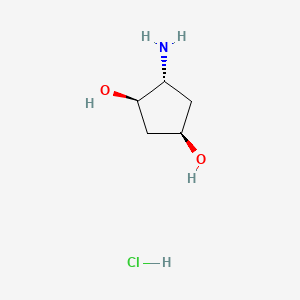
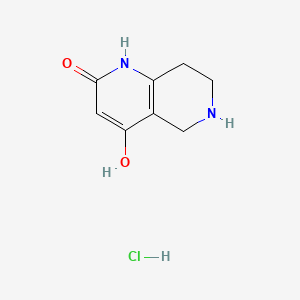
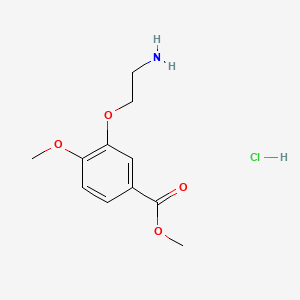

![2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6606809.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6606815.png)
